3-Methyldihydro-2H-pyran-2,6(3H)-dione, also known as 3-methyloxane-2,6-dione, is a cyclic compound characterized by its unique structure that includes a pyran ring with two carbonyl groups. Its molecular formula is and it has a molecular weight of approximately 128.12 g/mol. The compound features a six-membered ring structure containing both oxygen and carbon atoms, making it part of the larger family of dihydropyran derivatives. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry .
These reactions highlight the compound's reactivity due to the electrophilic nature of its carbonyl groups.
Several synthetic methods have been developed for producing 3-methyldihydro-2H-pyran-2,6(3H)-dione:
These methods illustrate the versatility in synthesizing this compound.
3-Methyldihydro-2H-pyran-2,6(3H)-dione has several applications:
Interaction studies involving 3-methyldihydro-2H-pyran-2,6(3H)-dione focus on its reactivity with various nucleophiles and electrophiles. The presence of carbonyl groups makes it susceptible to nucleophilic attack, leading to the formation of diverse derivatives with modified biological activities. These interactions can be crucial for developing new compounds with enhanced efficacy in agricultural or medicinal applications .
Several compounds share structural similarities with 3-methyldihydro-2H-pyran-2,6(3H)-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
4-Isobutyldihydro-2H-pyran-2,6(3H)-dione | 185815-59-2 | 1.00 |
4-Ethyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 6970-57-6 | 0.96 |
4-Methyl-4-pentyldihydro-2H-pyran-2,6(3H)-dione | 61871-53-2 | 0.96 |
4-(10-Cyclohexyldecyl)dihydro-2H-pyran-2,6(3H)-dione | 88444-19-3 | 0.96 |
4-Butyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 63537-36-0 | 0.96 |
These compounds exhibit similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 3-methyldihydro-2H-pyran-2,6(3H)-dione lies in its specific arrangement of functional groups and potential applications that may not be fully realized by its analogs .